Cas no 1184979-25-6 (4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride)

4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-(2-Isopropyl-5-methylphenoxy)anilinehydrochloride
- 4-(5-methyl-2-propan-2-ylphenoxy)aniline;hydrochloride
- 4-(2-ISOPROPYL-5-METHYLPHENOXY)ANILINE HYDROCHLORIDE
- SB81720
- 1184979-25-6
- AKOS015847237
- 4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride
-
- インチ: 1S/C16H19NO.ClH/c1-11(2)15-9-4-12(3)10-16(15)18-14-7-5-13(17)6-8-14;/h4-11H,17H2,1-3H3;1H
- InChIKey: BINPKSPXKVFRAH-UHFFFAOYSA-N
- ほほえんだ: C1(=CC(C)=CC=C1C(C)C)OC1C=CC(=CC=1)N.[H]Cl
計算された属性
- せいみつぶんしりょう: 277.1233420g/mol
- どういたいしつりょう: 277.1233420g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022458-500mg |
4-(2-Isopropyl-5-methylphenoxy)anilinehydrochloride |
1184979-25-6 | 500mg |
1966.0CNY | 2021-07-10 | ||
TRC | I874723-1000mg |
4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride |
1184979-25-6 | 1g |
$270.00 | 2023-05-18 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD189709-1g |
4-(2-Isopropyl-5-methylphenoxy)aniline hydrochloride |
1184979-25-6 | 97% | 1g |
¥1498.0 | 2023-04-05 | |
TRC | I874723-250mg |
4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride |
1184979-25-6 | 250mg |
$98.00 | 2023-05-18 | ||
TRC | I874723-500mg |
4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride |
1184979-25-6 | 500mg |
$161.00 | 2023-05-18 | ||
TRC | I874723-100mg |
4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride |
1184979-25-6 | 100mg |
$64.00 | 2023-05-18 | ||
TRC | I874723-1g |
4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride |
1184979-25-6 | 1g |
$ 220.00 | 2022-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD189709-5g |
4-(2-Isopropyl-5-methylphenoxy)aniline hydrochloride |
1184979-25-6 | 97% | 5g |
¥4487.0 | 2023-04-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022458-500mg |
4-(2-Isopropyl-5-methylphenoxy)anilinehydrochloride |
1184979-25-6 | 500mg |
1966CNY | 2021-05-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656757-5g |
4-(2-Isopropyl-5-methylphenoxy)aniline hydrochloride |
1184979-25-6 | 98% | 5g |
¥10185.00 | 2024-08-09 |
4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochlorideに関する追加情報
Professional Introduction to 4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride (CAS No. 1184979-25-6)
4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1184979-25-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a hydrochloride salt form, exhibits a unique structural configuration that positions it as a potential candidate for various biochemical applications. The presence of both aromatic and aliphatic substituents in its molecular framework suggests versatile interactions with biological targets, making it an intriguing subject for further exploration.
The molecular structure of 4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride consists of a phenoxyl group attached to an aniline moiety, with specific alkyl substitutions that enhance its pharmacological profile. The 2-isopropyl and 5-methyl substituents contribute to the compound's lipophilicity and electronic properties, which are critical factors in determining its binding affinity and metabolic stability. Such structural attributes have prompted researchers to investigate its potential role in modulating biological pathways, particularly those involving neurotransmitter receptors and inflammatory responses.
In recent years, there has been a surge in interest regarding compounds that can interact with central nervous system (CNS) receptors, given their therapeutic implications in treating neurological disorders. The aniline core of 4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride is known to exhibit pharmacological activity by modulating receptor function. Specifically, studies have hinted at its potential interaction with serotonin and dopamine receptors, which are pivotal in regulating mood, cognition, and motor control. The hydrochloride salt form enhances the compound's solubility in aqueous environments, facilitating its absorption and distribution within biological systems.
Moreover, the compound's phenoxy group introduces a polar region that can engage in hydrogen bonding interactions, further influencing its pharmacokinetic properties. This dual nature—lipophilic due to the alkyl groups and polar due to the hydroxyl moiety—makes it a promising candidate for drug design strategies aimed at achieving optimal bioavailability and target specificity. Current research is exploring its efficacy in preclinical models as a potential therapeutic agent for conditions such as depression, anxiety, and neurodegenerative diseases.
The synthesis of 4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. The hydrochloride salt formation is achieved through acid-base neutralization, which not only stabilizes the compound but also improves its handling properties for subsequent pharmacological testing.
From a medicinal chemistry perspective, the structural features of 4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride align well with the principles of structure-activity relationship (SAR) studies. By systematically modifying substituent groups and assessing changes in biological activity, researchers can fine-tune the compound's pharmacological profile to maximize therapeutic efficacy while minimizing side effects. This approach has been instrumental in developing novel drug candidates that address unmet medical needs.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride. Molecular docking simulations and quantum mechanical calculations allow researchers to predict binding affinities and metabolic pathways with remarkable accuracy before conducting costly wet-lab experiments. These computational tools have become indispensable in identifying promising candidates for further validation in vitro and in vivo.
The pharmacological potential of 4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride extends beyond CNS applications. Preliminary studies suggest that it may exhibit anti-inflammatory properties by modulating cytokine production and immune cell signaling pathways. Given the growing recognition of inflammation's role in various chronic diseases, such as cardiovascular disorders and metabolic syndrome, this compound could offer novel therapeutic avenues for these conditions.
In conclusion,4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride (CAS No. 1184979-25-6) represents a structurally intriguing compound with significant pharmaceutical promise. Its unique combination of lipophilic and polar features makes it well-suited for interaction with biological targets involved in neurological and inflammatory processes. As research continues to uncover new therapeutic applications for this compound,4-(2-Isopropyl-5-methylphenoxy)aniline Hydrochloride is poised to play a crucial role in advancing drug discovery efforts across multiple medical disciplines.
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